Boc-Asp(OBzl)-ONp

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBDGLUYWLXAX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446267 | |

| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-69-1 | |

| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Boc-Asp(OBzl)-ONp

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(4-nitrophenyl) β-benzyl ester, commonly referred to as this compound. This reagent is a critical building block in peptide synthesis, offering a strategic combination of protecting groups and an activated ester for efficient peptide chain elongation.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Synonyms | Boc-L-Asp(OBzl)-ONp |

| CAS Number | 26048-69-1[1] |

| Molecular Formula | C₂₂H₂₄N₂O₈[1] |

| Molecular Weight | 444.44 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Melting Point | 100 - 106 °C[1] |

| Optical Rotation | [a]D20 = -10 ± 2º (c=1 in Dioxane)[1] |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | 0 - 8 °C[1] |

Molecular Structure and Functional Roles

The utility of this compound in peptide synthesis stems from its meticulously designed structure, where each functional group serves a distinct and crucial purpose.

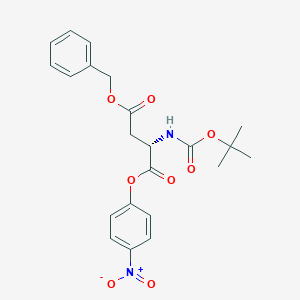

Caption: Functional components of this compound.

-

Boc (tert-butyloxycarbonyl) Group : This group protects the α-amino function of the aspartic acid residue.[2] It is stable under many reaction conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2][3] This acid lability is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3]

-

Benzyl (Bzl) Ester : The side-chain carboxyl group of the aspartic acid is protected by a benzyl ester (OBzl). This group is significantly more stable to acid than the Boc group and remains intact during the repeated TFA treatments used for N-terminal deprotection.[2] It is typically removed in the final step of synthesis using strong acids such as anhydrous hydrogen fluoride (HF).[2]

-

4-Nitrophenyl (ONp) Ester : This is an "active ester" that moderately activates the α-carboxyl group.[2] The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group, facilitating nucleophilic attack by the free amino group of another amino acid to form a peptide bond.[2] This method of activation proceeds under mild conditions, which helps to minimize the risk of racemization.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), with p-nitrophenol.[2] The use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), is a common method.[2]

Materials:

-

Boc-Asp(OBzl)-OH

-

p-Nitrophenol (HONp)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Dissolve Boc-Asp(OBzl)-OH in DCM.

-

Add a slight molar excess of p-nitrophenol to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add a slight molar excess of DCC to the cooled solution.

-

Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

The byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in DCM, is removed by filtration.[2]

-

The filtrate is washed sequentially with a weak base (e.g., sodium bicarbonate solution) and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a pre-activated building block ready for direct use in the coupling step of Boc-SPPS.

General SPPS Cycle using this compound:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with approximately 50% TFA in DCM.[4]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, typically using a base like diisopropylethylamine (DIEA).[4]

-

Coupling: A solution of this compound in a suitable solvent (e.g., DMF) is added to the resin-bound peptide. The activated ester reacts with the free N-terminal amine to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and the p-nitrophenol byproduct.

-

This cycle is repeated until the desired peptide sequence is assembled.

-

Final Cleavage: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl ester) are removed simultaneously using a strong acid like HF.[2][4]

References

A Technical Guide to Boc-Asp(OBzl)-ONp: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp. It details the molecule's structure, physicochemical properties, and its critical role as a building block in solid-phase peptide synthesis (SPPS). This document includes structured data, detailed experimental protocols, and workflow diagrams to support its use in research and development.

Core Compound Data: this compound

This compound is a derivative of the amino acid aspartic acid, strategically modified with protecting and activating groups to facilitate its use in the controlled, stepwise synthesis of peptides.

Chemical Structure and Properties

The structure of this compound incorporates three key functional moieties, each serving a distinct purpose in peptide synthesis:

-

Boc (tert-Butoxycarbonyl) group: A temporary protecting group for the α-amino group, which is stable under coupling conditions but readily removed with mild acid.

-

OBzl (Benzyl ester) group: A semi-permanent protecting group for the side-chain carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions. It is stable to the mild acid used for Boc deprotection and is typically removed at the final stage of synthesis with strong acids.

-

ONp (p-Nitrophenyl ester) group: An activating group for the α-carboxyl group, which facilitates the formation of the peptide bond by making the carboxyl carbon more susceptible to nucleophilic attack from the amino group of the incoming amino acid.

The quantitative data for this compound is summarized in the table below.

| Property | Value | References |

| Synonyms | N-(tert-Butyloxycarbonyl)aspartic acid b-benzyl p-nitrophenyl ester, Boc-L-Asp(OBzl)-ONp | |

| CAS Number | 26048-69-1 | [1] |

| Molecular Formula | C22H24N2O8 | [1][2] |

| Molecular Weight | 444.44 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 100 - 106 °C | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The use of this compound as a pre-activated building block simplifies the coupling step.

The Boc/Bzl SPPS Workflow

The cyclical process of adding an amino acid residue using the Boc/Bzl strategy is illustrated below. This workflow highlights the key stages of deprotection, neutralization, and coupling.

Deprotection Logic

The Boc/Bzl strategy relies on a principle of graduated acid lability for the removal of protecting groups. The temporary N-terminal Boc group is removed at each cycle with a moderate acid, while the more stable side-chain protecting groups (like OBzl) and the resin linkage are cleaved only at the end of the synthesis with a strong acid.

Experimental Protocols

The following are generalized protocols for the key steps in Boc-SPPS. These should be optimized based on the specific peptide sequence and scale of the synthesis.

Resin Preparation

-

Resin Swelling: Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation. Drain the solvent.

Boc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash with isopropanol (IPA) (2 times) and then again with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.

-

Drain the neutralization solution and wash the resin with DCM (3-5 times).

-

-

Coupling of this compound:

-

Dissolve 2-3 equivalents of this compound in dimethylformamide (DMF).

-

Add the solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed with agitation for 4-12 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and thus, the completion of the coupling.

-

Drain the coupling solution.

-

-

Final Washing:

-

Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Deprotection

This step removes the completed peptide from the solid support and cleaves the side-chain protecting groups.

Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment and specialized apparatus.

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol). For the Boc/Bzl strategy, anhydrous hydrogen fluoride (HF) is often used.

-

Reaction: Add the cleavage cocktail to the peptide-resin and stir at 0°C to room temperature for 1-2 hours.

-

Peptide Precipitation: After the reaction is complete, remove the strong acid by evaporation under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.

-

Collection and Washing: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with the desired purity. The identity of the purified peptide should be confirmed by mass spectrometry.

References

A Technical Guide to Boc-Asp(OBzl)-ONp: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-Asp(OBzl)-ONp, a critical Nα-protected and side-chain-activated amino acid derivative essential for peptide synthesis. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and application, and its strategic role in the construction of peptide chains, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.

Core Chemical and Physical Data

This compound, or N-(tert-Butyloxycarbonyl)-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester, is a specifically modified aspartic acid residue designed for efficient incorporation into peptide sequences. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) ester protects the side-chain β-carboxyl group. The activation of the α-carboxyl group as a p-nitrophenyl (ONp) ester facilitates peptide bond formation.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 26048-69-1[1] |

| Synonyms | Boc-L-Asp(OBzl)-ONp, N-(tert-Butyloxycarbonyl)aspartic acid b-benzyl p-nitrophenyl ester |

| Molecular Formula | C22H24N2O8[1] |

| Molecular Weight | 444.4 g/mol [1] |

| PubChem ID | 4351871 |

| MDL Number | MFCD00038122 |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 100 - 106 °C |

| Purity (Typical) | ≥99% (HPLC) |

| Optical Rotation | [α]D20 = -10 ± 2º (c=1 in Dioxane) |

| Storage Conditions | 0 - 8 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the free α-carboxyl group of its precursor, Boc-Asp(OBzl)-OH. This is a crucial step to enhance the electrophilicity of the carboxyl carbon, enabling efficient peptide bond formation. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification with p-nitrophenol.

Synthesis Workflow

Experimental Protocol: Synthesis via DCC Coupling

This protocol outlines the laboratory-scale synthesis of this compound from Boc-Asp(OBzl)-OH.

Materials:

-

Boc-Asp(OBzl)-OH (1.0 equivalent)

-

p-Nitrophenol (1.1 - 1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Asp(OBzl)-OH and p-nitrophenol in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amino acid and phenol.

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature, stirring for an additional 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[2]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material, Boc-Asp(OBzl)-OH, is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Quantitative Data: The stoichiometry of the reactants is critical for high yield and purity.[2] Using a slight excess of p-nitrophenol and DCC helps to drive the reaction to completion.[2]

| Reagent | Molar Equivalent | Purpose |

| Boc-Asp(OBzl)-OH | 1.0 | Starting Material |

| p-Nitrophenol | 1.1 - 1.2 | Esterifying Agent |

| DCC | 1.1 | Coupling Agent |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in SPPS. This methodology relies on a graduated acid lability approach for the removal of protecting groups. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain benzyl ester and the linkage to the resin require a strong acid, such as hydrogen fluoride (HF), for cleavage.

Boc/Bzl SPPS Workflow

The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process.

Experimental Protocol: General Coupling Step in Boc SPPS

This protocol describes the incorporation of an amino acid like this compound into a growing peptide chain on a solid support.

Procedure:

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, following the deprotection and neutralization steps.

-

Coupling:

-

Dissolve this compound (or another Nα-Boc protected amino acid, typically activated in situ if not using a pre-activated ester) in a suitable solvent like DMF or DCM.

-

Add the solution to the swelled peptide-resin in the reaction vessel.

-

If not using a pre-activated ester, a coupling agent (e.g., HBTU) and a base (e.g., DIEA) are added to facilitate the reaction.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have reacted.

-

Washing: After a successful coupling, wash the peptide-resin thoroughly with DMF and DCM to remove any excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of peptides, particularly in the context of drug discovery and development. Its pre-activated α-carboxyl group allows for efficient peptide bond formation, while the orthogonal Boc and Bzl protecting groups provide the necessary control for the stepwise assembly of complex peptide sequences. A thorough understanding of its synthesis, properties, and application in SPPS is crucial for any researcher working in the field of peptide chemistry.

References

The Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of synthetic peptide chemistry. As an acid-labile protecting group for amines, it played a pivotal role in the development and popularization of solid-phase peptide synthesis (SPPS), a technique that revolutionized the way peptides are created.[1][2] This guide provides an in-depth technical overview of the Boc group's function, reaction mechanisms, and application in SPPS, tailored for researchers, scientists, and professionals in drug development.

The Boc Group: Structure and Fundamental Role

The Boc group, chemically a tert-butoxycarbonyl group, is used to temporarily block the reactive α-amino group of an amino acid.[3] This protection is essential during peptide bond formation to prevent the amine from acting as a nucleophile, which would lead to unwanted side reactions and polymerization.[4][] The core principle of Boc-based SPPS relies on a "quasi-orthogonal" protection scheme.[6] The temporary Nα-Boc group is labile to moderate acids (like trifluoroacetic acid, TFA), while the more "permanent" side-chain protecting groups (often benzyl-based) require much stronger acids (like hydrofluoric acid, HF) for removal at the final synthesis stage.[7][8][9]

Mechanism of Nα-Boc Protection

The most common method for introducing the Boc group onto the α-amino group of an amino acid is through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[10][11] The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[12] This process forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butoxide.[10][12] The tert-butoxide, a strong base, abstracts a proton from the now-protonated amine, yielding the stable N-Boc protected amino acid and tert-butanol.[12]

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

The Benzyl Ester (OBzl): A Cornerstone in Side-Chain Protection for Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions at reactive amino acid side chains. Among the arsenal of protective groups, the benzyl ester (OBzl) has long been a mainstay for the protection of carboxylic acid functionalities, particularly on the side chains of aspartic acid (Asp) and glutamic acid (Glu). Its stability under a range of conditions, coupled with well-established methods for its removal, makes it a versatile tool in both solution-phase and solid-phase peptide synthesis (SPPS), most notably in the classic Boc/Bzl orthogonal strategy.

The benzyl group is prized for its robustness towards both acidic and basic conditions typically employed during peptide chain elongation.[1] This stability ensures the integrity of the side-chain protection while the temporary Nα-protecting group (like Boc) is cyclically removed. The OBzl group's true utility, however, lies in its selective removal under conditions that do not affect other protecting groups, a principle known as orthogonality.[2][3]

The Boc/Bzl Orthogonal Protection Strategy

In the context of SPPS, the Boc/Bzl strategy is a well-established methodology.[4][5] It relies on the differential acid lability of the Nα-Boc group and the side-chain benzyl-based protecting groups. The Boc group is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), while the more robust benzyl esters require strong acids like anhydrous hydrogen fluoride (HF) for their removal, typically during the final cleavage of the peptide from the resin.[6][7][8] This "quasi-orthogonal" approach allows for the selective deprotection of the N-terminus for chain elongation without premature deprotection of the side chains.[7]

Figure 1: Workflow of the Boc/Bzl solid-phase peptide synthesis strategy.

Quantitative Data on OBzl Deprotection Methods

The choice of deprotection method for the OBzl group is critical and depends on the presence of other functional groups in the peptide, the desired scale, and available equipment.[9] The most common methods are catalytic hydrogenolysis and acid-catalyzed cleavage.

| Method | Reagents and Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), in MeOH or EtOAc at room temperature.[9][10] | Mild, high-yielding, and produces clean byproducts (toluene).[9] | The catalyst can be poisoned by sulfur-containing residues (Met, Cys). May reduce other functional groups. The use of hydrogen gas can be a safety concern.[9] |

| Catalytic Transfer Hydrogenation | 10% Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, formic acid, or ammonium formate) in MeOH at room temperature.[10][11] | Avoids the use of hydrogen gas, making it more convenient for standard laboratory setups.[9][10] | May require higher catalyst loading or longer reaction times compared to direct hydrogenation.[9] |

| Acid-Catalyzed Cleavage | Anhydrous HF, often with scavengers like anisole, at 0°C.[8][12] | Effective for simultaneous cleavage from the resin and deprotection of all benzyl-based groups.[8] | HF is highly toxic and corrosive, requiring specialized equipment. Can lead to side reactions like alkylation of sensitive residues (e.g., Trp, Tyr).[12][13] |

| Lewis Acid-Mediated Deprotection | Lewis acids such as AlCl₃ or SnCl₄ in an inert solvent.[10] | Offers an alternative for selective cleavage.[10] | Requires stoichiometric amounts of the Lewis acid, and the workup can be complex.[9] |

| Nickel Boride Cleavage | Nickel boride in methanol at ambient temperature.[14] | Chemoselectively cleaves benzyl esters in the presence of benzyl ethers.[14] | The reagent is required in stoichiometric amounts. |

Experimental Protocols

Protocol 1: Deprotection of OBzl by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl ester from a protected amino acid, such as H-Gly-OBzl·TosOH, as a representative example.[10]

Materials:

-

H-Gly-OBzl·TosOH (or other OBzl-protected substrate)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (e.g., a hydrogen-filled balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum line

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Preparation: Dissolve the OBzl-protected substrate (1 equivalent) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M in a round-bottom flask.[10]

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[10]

-

Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

-

Inerting: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[10]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Troubleshooting:

-

Incomplete reaction: Increase the catalyst loading, use a fresh batch of catalyst, or increase the hydrogen pressure. Pearlman's catalyst (Pd(OH)₂/C) can be more active.[10]

Figure 2: Experimental workflow for catalytic hydrogenolysis of an OBzl group.

Protocol 2: Final Cleavage and Deprotection in Boc/Bzl SPPS using HF

This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing the benzyl-based side-chain protecting groups using anhydrous hydrogen fluoride (HF).[8][12] Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

Materials:

-

Peptide-resin (dried)

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Dry ice/acetone bath

-

Diethyl ether (cold)

-

Centrifuge

Procedure:

-

Preparation: Place the dried peptide-resin in the HF reaction vessel. Add the appropriate scavengers (e.g., anisole, 10% v/v) to intercept reactive carbocations generated during cleavage.

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.[13]

-

Carefully distill the required amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation:

-

Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts.

-

Triturate the resin with cold diethyl ether to precipitate the crude peptide.

-

-

Isolation:

-

Separate the precipitated peptide from the resin and ether by filtration or centrifugation.

-

Wash the crude peptide with additional cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Common Side Reactions and Mitigation:

-

Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate these sensitive residues. The addition of scavengers like dithiothreitol (DTE) or triisopropylsilane (TIS) can prevent this.[13]

-

Aspartimide Formation: Peptides containing Asp(OBzl) can form a cyclic aspartimide derivative, particularly at elevated temperatures. Cleavage should be performed at low temperatures (≤ 5 °C) to minimize this side reaction.[12]

References

- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. fiveable.me [fiveable.me]

- 3. biosynth.com [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Benzyl Esters [organic-chemistry.org]

The Strategic Role of the p-Nitrophenyl Ester (ONp) in Boc-Asp(OBzl)-ONp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selection of appropriate protecting and activating groups is paramount to achieving high yields, purity, and stereochemical integrity of the target peptide. The compound N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp, is a strategically designed building block for solid-phase peptide synthesis (SPPS). This technical guide elucidates the critical function of the p-nitrophenyl (ONp) activating group, providing a comprehensive overview of its purpose, mechanism of action, and practical application in peptide synthesis.

Core Function of the ONp Activating Group

The primary purpose of the p-nitrophenyl ester (ONp) group in this compound is to activate the α-carboxyl group of the aspartic acid residue for nucleophilic attack by the free amino group of the growing peptide chain . This activation facilitates the formation of a stable amide (peptide) bond under the conditions of solid-phase peptide synthesis.

The ONp group achieves this activation through its strong electron-withdrawing nature. The nitro group (-NO₂) in the para position of the phenyl ring inductively and resonantly withdraws electron density from the ester's carbonyl carbon. This withdrawal of electrons renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to attack by the nucleophilic N-terminal amine of the peptide-resin. The p-nitrophenoxide anion is also a good leaving group, which further drives the reaction towards peptide bond formation.

Comparative Reactivity and Advantages

While numerous activating agents are available for peptide synthesis, p-nitrophenyl esters offer a distinct set of advantages, particularly within the context of the Boc/Bzl protection strategy.

| Activating Group | Typical Coupling Time | Relative Reactivity | Risk of Racemization | Key Considerations |

| p-Nitrophenyl Ester (ONp) | 1-4 hours | Moderate | Low to Moderate | Stable, isolable active ester. Reaction can be monitored by the release of p-nitrophenol. Slower than uronium/aminium salts. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | 15-60 minutes | High to Very High | Low (with additives) | In situ activation. Faster reaction rates. Can be more expensive. Potential for side reactions if not used correctly.[1][2] |

| Carbodiimides (e.g., DCC, DIC) + Additives (e.g., HOBt) | 1-4 hours | Good | Low (with additives) | Cost-effective. Byproducts can be problematic (e.g., DCU precipitation with DCC). HOBt is crucial to suppress racemization. |

| Pentafluorophenyl Ester (Pfp) | 30-90 minutes | High | Low | Highly reactive and good for sterically hindered couplings. |

Key Advantages of the ONp Activating Group:

-

Stability and Isolation: this compound is a stable, crystalline solid that can be purified and stored, ensuring high purity of the starting material. This is in contrast to in-situ activation methods where the active species is generated and used immediately.

-

Reduced Risk of Side Reactions: The moderate reactivity of the ONp ester can be advantageous in minimizing certain side reactions, such as the formation of N-acylurea with carbodiimides or guanidinylation with excess uronium reagents.[2]

-

Monitoring of Reaction Progress: The coupling reaction releases p-nitrophenol, which has a distinct yellow color in basic conditions and a strong UV absorbance. This allows for the real-time monitoring of the reaction's progress by spectrophotometrically analyzing the reaction filtrate.

-

Compatibility with Boc-SPPS: The ONp group is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid in dichloromethane) and is selectively cleaved during the coupling step by the incoming amine.

Mechanism of Peptide Bond Formation

The coupling of this compound to the N-terminal amine of a resin-bound peptide proceeds via a nucleophilic acyl substitution mechanism.

Figure 1: Mechanism of peptide bond formation using this compound.

The process involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the ONp-activated aspartic acid.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Collapse of the Intermediate and Peptide Bond Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenoxide anion as a good leaving group. This results in the formation of the new peptide bond.

-

Proton Transfer: The released p-nitrophenoxide anion typically abstracts a proton from the newly formed, protonated amide to yield p-nitrophenol and the neutral peptide.

Experimental Protocol for Solid-Phase Peptide Synthesis

The following is a generalized protocol for the coupling of this compound in a manual Boc-SPPS workflow.

Materials and Reagents

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Methanol (MeOH) or Isopropanol (IPA)

-

Kaiser test kit for monitoring primary amines

Experimental Workflow

Figure 2: Standard workflow for a single coupling cycle in Boc-SPPS.

Detailed Coupling Procedure

This procedure assumes the starting point is a peptide-resin that has just undergone Boc deprotection and neutralization, and is ready for coupling.

-

Resin Preparation:

-

Ensure the deprotected and neutralized peptide-resin is well-swollen in DMF.

-

-

Preparation of the Amino Acid Solution:

-

Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.

-

-

Coupling Reaction:

-

Add the this compound solution to the reaction vessel containing the peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this may also increase the risk of side reactions.

-

-

Reaction Monitoring:

-

After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[3]

-

A negative Kaiser test (beads remain colorless or yellowish) indicates the absence of free primary amines and a complete reaction.

-

A positive Kaiser test (blue beads) indicates an incomplete reaction. If the test is positive, continue the coupling for another 1-2 hours or perform a recoupling step with a fresh solution of the activated amino acid.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

-

Potential Side Reactions and Mitigation Strategies

When using Boc-Asp(OBzl)-OH derivatives, including the ONp ester, the most significant side reaction is the formation of aspartimide.[4][5][6][7]

Figure 3: Aspartimide formation and subsequent ring opening.

-

Mechanism: The backbone amide nitrogen can attack the side-chain benzyl ester, leading to a five-membered succinimide ring (aspartimide). This is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Ala.[4][6]

-

Consequences: The aspartimide intermediate can lead to racemization at the α-carbon of the aspartic acid. Furthermore, subsequent nucleophilic attack (e.g., by piperidine in Fmoc synthesis or during workup) can open the ring to form a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[6]

-

Mitigation Strategies:

-

Use of Sterically Hindered Side-Chain Protecting Groups: While OBzl is standard, using a bulkier ester group like cyclohexyl (OcHex) can sterically hinder the intramolecular attack, thus reducing aspartimide formation.[6]

-

Addition of HOBt: During coupling, the addition of 1-hydroxybenzotriazole (HOBt) can help to suppress aspartimide formation.[5]

-

Careful Control of Reaction Conditions: Avoid prolonged exposure to basic conditions and elevated temperatures.

-

Conclusion

The p-nitrophenyl ester in this compound serves as a reliable and effective activating group for the incorporation of aspartic acid into peptide chains during solid-phase peptide synthesis. Its stability, ease of use, and the ability to monitor the reaction make it a valuable tool for peptide chemists. While more rapid activating agents are available, the controlled reactivity of the ONp ester can be advantageous in minimizing certain side reactions. A thorough understanding of its mechanism of action and potential side reactions, particularly aspartimide formation, allows for the strategic implementation of this reagent to achieve the synthesis of high-quality peptides for research and drug development.

References

Solubility of Boc-Asp(OBzl)-ONp: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of a Key Peptide Synthesis Reagent

For researchers and professionals in the field of drug development and peptide chemistry, understanding the solubility of reagents is paramount for reaction efficiency, purification, and overall success of a synthesis campaign. N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp, is a widely utilized activated ester for the introduction of an aspartic acid residue in peptide synthesis. Its solubility profile dictates the choice of reaction and purification solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on available data and its application in synthetic protocols.

Core Understanding of this compound

This compound is a crystalline solid at room temperature. Its molecular structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a benzyl ester on the side chain, and a p-nitrophenyl (ONp) activating group, contributes to its solubility characteristics. The presence of both hydrophobic (benzyl, Boc) and polar (ester, nitro) functionalities allows for its dissolution in a range of organic solvents. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from its common usage in peptide synthesis literature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in frequently used organic solvents in a laboratory setting. This information is collated from product data sheets, safety data sheets, and contextual information from synthetic protocols.

| Solvent | Abbreviation | Qualitative Solubility | Remarks |

| N,N-Dimethylformamide | DMF | Readily Soluble | Commonly used as a solvent for peptide coupling reactions involving this compound. It effectively solvates the reactants, facilitating the reaction. |

| Dichloromethane | DCM | Soluble | Another common solvent for peptide coupling reactions. This compound is sufficiently soluble for most synthetic applications. |

| Chloroform | CHCl₃ | Soluble | Similar to DCM, chloroform can be used as a solvent for reactions and purification (e.g., chromatography). |

| Tetrahydrofuran | THF | Soluble | Often used in the synthesis and purification of protected amino acids. |

| Ethyl Acetate | EtOAc | Moderately Soluble | Frequently used as a solvent for extraction and chromatography of peptide intermediates. Solubility may be lower compared to chlorinated solvents or DMF. |

| Acetonitrile | MeCN | Sparingly Soluble | While used in HPLC analysis, its utility as a reaction solvent for this compound at high concentrations may be limited. |

| 1,4-Dioxane | - | Soluble | Product data sheets indicate that optical rotation is measured in dioxane at a concentration of 1 g/100 mL, confirming its solubility. |

| Methanol | MeOH | Sparingly Soluble | Generally, protected amino acids have limited solubility in alcohols. Methanol is more commonly used for precipitation or washing. |

| Diethyl Ether | Et₂O | Poorly Soluble | Often used as an anti-solvent to precipitate the product from reaction mixtures or during recrystallization. |

Experimental Protocols

The solubility of a reagent is best understood in the context of its application. Below are generalized experimental protocols that highlight the use of this compound in specific solvents, providing an implicit understanding of its solubility.

Protocol 1: Typical Peptide Coupling Reaction in DMF

-

Dissolution: Dissolve the N-terminally deprotected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

-

Addition of Reagents: To this solution, add this compound (1.2 eq) and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically diluted with a solvent in which the product is soluble but the by-products are not, such as ethyl acetate, and washed with aqueous solutions to remove excess reagents and DMF.

In this protocol, the ready dissolution of this compound in DMF at a concentration relevant for the reaction (in excess of 0.1 M) is demonstrated.

Protocol 2: Purification by Column Chromatography

-

Sample Preparation: Dissolve the crude reaction mixture containing the Boc-Asp(OBzl)-protected peptide in a minimal amount of dichloromethane (DCM) or chloroform.

-

Chromatography: Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or petroleum ether).

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

-

Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

This protocol implies that this compound and its resulting peptide derivatives are soluble in mixtures of ethyl acetate and hexane, allowing for chromatographic purification.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the qualitative solubility of a new compound, such as a protected amino acid, in various organic solvents.

Caption: A flowchart for determining the qualitative solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in peptide synthesis and drug development. While quantitative data remains elusive in public literature, the provided qualitative assessment and experimental context offer practical insights for the effective use of this important reagent. Researchers are encouraged to perform small-scale solubility tests, as outlined in the workflow diagram, to determine the optimal solvent and concentration for their specific applications.

In-Depth Technical Guide: Stability and Recommended Storage of Boc-Asp(OBzl)-ONp

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester, commonly referred to as Boc-Asp(OBzl)-ONp. This activated ester is a critical building block in solid-phase and solution-phase peptide synthesis. Ensuring its purity and stability is paramount for the successful synthesis of high-quality peptides. This document outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, details potential degradation pathways, and presents methodologies for its stability assessment.

Chemical Structure and Properties

-

IUPAC Name: (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid p-nitrophenyl ester

-

Molecular Formula: C₂₂H₂₄N₂O₈

-

Molecular Weight: 444.44 g/mol

-

Appearance: White to off-white crystalline powder.

This compound incorporates three key functional groups critical to its role in peptide synthesis:

-

Boc (tert-butoxycarbonyl) group: An acid-labile protecting group for the α-amino function.

-

OBzl (benzyl ester) group: A protecting group for the side-chain carboxyl function of aspartic acid, typically removed by hydrogenolysis or strong acid.

-

ONp (p-nitrophenyl ester) group: An activating group for the α-carboxyl function, facilitating nucleophilic attack by an amino group to form a peptide bond.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The presence of the activating p-nitrophenyl ester and the thermally sensitive Boc group necessitates controlled conditions.

Recommended Storage Conditions: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For extended periods, storage at -20°C is recommended to minimize degradation. The compound should be protected from moisture and light.

Handling Precautions:

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Keep away from strong oxidizing agents, acids, and bases.

-

Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by temperature, moisture, and pH (if in solution). As a solid, the main concerns are hydrolysis due to ambient moisture and thermal decomposition.

Susceptibility to Hydrolysis

The p-nitrophenyl ester is an active ester, making it susceptible to hydrolysis, which cleaves the ester bond to yield Boc-Asp(OBzl)-OH and p-nitrophenol. The rate of hydrolysis is significantly accelerated by the presence of water and is pH-dependent in solution.

Thermal Degradation

The Boc protecting group is known to be thermally labile. At elevated temperatures, the Boc group can be cleaved, leading to the formation of isobutylene, carbon dioxide, and the free amine. This degradation pathway can compromise the quality of the starting material for peptide synthesis.

Potential Degradation Products

The primary degradation pathways would lead to the following products:

-

Hydrolysis: Boc-L-aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH) and p-nitrophenol.

-

Thermal Decomposition of Boc Group: Asp(OBzl)-ONp (and subsequent degradation products).

The logical relationship of factors affecting the stability of this compound is illustrated in the diagram below.

Caption: Factors influencing the degradation of this compound.

Quantitative Stability Data (Illustrative)

While specific, publicly available quantitative stability data for solid this compound is limited, the following tables provide an illustrative summary of expected stability based on the known behavior of similar compounds. These tables are intended to guide researchers in designing their own stability studies.

Table 1: Illustrative Purity of this compound Under Various Storage Conditions Over Time

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |

| -20°C, Dry | 0 Months | >99 | White Crystalline Powder |

| 12 Months | >98 | No Change | |

| 24 Months | >97 | No Change | |

| 2-8°C, Dry | 0 Months | >99 | White Crystalline Powder |

| 12 Months | 95-97 | No Change | |

| 24 Months | 92-95 | Slight Yellowing | |

| 25°C / 60% RH | 0 Months | >99 | White Crystalline Powder |

| 3 Months | 90-93 | Yellowing | |

| 6 Months | <90 | Yellow to Brown Powder | |

| 40°C / 75% RH | 0 Months | >99 | White Crystalline Powder |

| 1 Month | <85 | Brownish, Clumpy Powder | |

| 3 Months | Significant Degradation | Dark, Tacky Solid |

Table 2: Illustrative Impact of Temperature on Thermal Degradation

| Temperature | Exposure Time | Primary Degradation Product | Extent of Degradation |

| 50°C | 24 hours | Minor hydrolysis products | Low |

| 80°C | 8 hours | Boc-Asp(OBzl)-OH, p-Nitrophenol | Moderate |

| 100°C | 4 hours | Asp(OBzl)-ONp and hydrolysis products | Significant |

Experimental Protocols for Stability Assessment

The following protocols describe methodologies for assessing the stability of this compound.

Protocol for Isothermal Stability Testing of Solid Material

Objective: To evaluate the stability of solid this compound under controlled temperature and humidity conditions.

Methodology:

-

Sample Preparation: Aliquot approximately 10 mg of this compound into several clear and amber glass vials.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

-20°C (control)

-

5°C / ambient humidity

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% Relative Humidity (RH)

-

-

Time Points: Withdraw samples for analysis at pre-determined time points (e.g., 0, 1, 3, 6, 12, 24 months).

-

Analysis:

-

Visual Inspection: Record any changes in physical appearance (color, crystallinity).

-

Purity Assessment (HPLC):

-

Prepare a standard solution of this compound in acetonitrile.

-

Accurately weigh the aged sample and dissolve in acetonitrile to a known concentration.

-

Analyze by reverse-phase HPLC with UV detection at a wavelength suitable for both the p-nitrophenyl group and the benzyl group (e.g., 265 nm).

-

Use a gradient elution with a mobile phase of acetonitrile and water (with 0.1% TFA).

-

Calculate the purity by peak area percentage and identify any degradation products by comparison to reference standards if available.

-

-

Identification of Degradation Products (LC-MS): Use LC-MS to identify the mass of any new peaks observed in the HPLC chromatogram to confirm the identity of degradation products.

-

The experimental workflow for stability testing is depicted below.

An In-Depth Technical Guide to Boc-Asp(OBzl)-ONp for Peptide Chemists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester, commonly referred to as Boc-Asp(OBzl)-ONp. It details the compound's key characteristics, its application in peptide synthesis, and strategies to mitigate potential side reactions, offering a critical resource for professionals in peptide chemistry and drug development.

Core Characteristics of this compound

This compound is a pivotal reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its structure is meticulously designed to facilitate the controlled incorporation of aspartic acid into a growing peptide chain. The molecule comprises three key functional components:

-

The N-α-tert-butoxycarbonyl (Boc) Group: This temporary protecting group shields the alpha-amino functionality of the aspartic acid. It is stable under the basic and nucleophilic conditions often encountered during peptide synthesis but can be readily and selectively removed with moderate acids, such as trifluoroacetic acid (TFA).[1]

-

The β-benzyl (OBzl) Ester: This semi-permanent protecting group safeguards the side-chain carboxyl group of the aspartic acid residue. It is stable to the repeated TFA treatments used for Nα-Boc group removal, thus preventing the side chain from participating in unwanted reactions.[1] The benzyl ester is typically removed at the final stage of synthesis using strong acids like anhydrous hydrogen fluoride (HF).[1]

-

The α-p-nitrophenyl (ONp) Ester: This moiety serves as an "active ester." It moderately activates the α-carboxyl group, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thereby promoting efficient peptide bond formation.[1] The use of active esters like ONp is a classic strategy that helps to minimize the risk of racemization, a critical consideration in maintaining the stereochemical integrity of the peptide.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound and its immediate precursor, Boc-Asp(OBzl)-OH, is presented below for easy reference and comparison.

| Property | This compound | Boc-Asp(OBzl)-OH |

| CAS Number | 26048-69-1[2][3] | 7536-58-5[4] |

| Molecular Formula | C₂₂H₂₄N₂O₈[2][3] | C₁₆H₂₁NO₆[5] |

| Molecular Weight | 444.44 g/mol [2] | 323.34 g/mol [4] |

| Appearance | White to off-white powder[2] | White to off-white powder[5] |

| Melting Point | 100 - 106 °C[2] | 98 - 102 °C[4] |

| Optical Rotation | [a]D²⁰ = -10 ± 2º (c=1 in Dioxane)[2] | [α]20/D −20.0±1°, c = 2% in DMF[4] |

| Purity | ≥ 99% (HPLC)[2] | ≥ 99.0% (HPLC)[4] |

| Solubility | Soluble in Dichloromethane[5] | Soluble in Dichloromethane[5] |

| Storage | 0 - 8 °C[2] | Room Temperature[5] |

Application in Peptide Synthesis: A Workflow

This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. The general workflow for incorporating this pre-activated amino acid into a peptide chain is illustrated below.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, Boc-Asp(OBzl)-OH, using a carbodiimide-mediated esterification.

Materials:

-

Boc-Asp(OBzl)-OH

-

p-Nitrophenol (HONp)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve Boc-Asp(OBzl)-OH (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Coupling: Add the DCC solution dropwise to the stirred solution of the amino acid and p-nitrophenol at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 0.5 M citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as EtOAc/hexanes, to yield this compound as a white to off-white solid.

Representative Protocol for Coupling in Boc-SPPS

This protocol outlines a general procedure for coupling an activated amino acid like this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser (ninhydrin) test kit

Procedure:

-

Resin Preparation: Ensure the peptide-resin has been subjected to Nα-Boc deprotection and neutralization, resulting in a free primary amine ready for coupling. The resin should be washed and swollen in DMF.

-

Coupling Solution: Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.

-

Coupling Reaction: Add the solution of this compound to the swollen peptide-resin. Agitate the mixture at room temperature. The reaction progress can be monitored using the Kaiser test. The coupling time can vary from 1 to several hours.

-

Monitoring: Periodically take a small sample of the resin beads and perform the Kaiser test. A negative result (beads remain colorless or yellow) indicates the completion of the coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF and DCM to remove any unreacted reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection cycle.

A Critical Side Reaction: Aspartimide Formation

The most significant side reaction associated with the incorporation of aspartic acid in peptide synthesis is the formation of a cyclic aspartimide intermediate. This occurs via an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain β-carboxyl group.

This side reaction is problematic as the aspartimide ring can be opened to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[6] Furthermore, the α-carbon of the aspartic acid residue is susceptible to racemization during this process.[6]

Factors Influencing Aspartimide Formation:

-

Peptide Sequence: Sequences where aspartic acid is followed by a sterically unhindered amino acid, such as glycine (Asp-Gly), are particularly prone to this side reaction.[7]

-

Acid/Base Exposure: In Boc-SPPS, the final cleavage step with strong acids like HF can promote acid-catalyzed aspartimide formation.[2][7]

-

Side-Chain Protecting Group: The steric bulk of the side-chain ester plays a crucial role. The benzyl (OBzl) group offers less steric hindrance compared to bulkier esters like cyclohexyl (OcHex), making it more susceptible to aspartimide formation.[6][7]

Mitigation Strategies in Boc-SPPS

While Boc-SPPS generally experiences less aspartimide formation during the synthesis cycles compared to the base-catalyzed reaction in Fmoc-SPPS, the final cleavage is a critical step. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to significantly reduce aspartimide formation compared to Boc-Asp(OBzl)-OH .[2][7] This is attributed to the greater steric hindrance of the cyclohexyl group, which disfavors the intramolecular cyclization.

| Side-Chain Protecting Group | Relative Risk of Aspartimide Formation (HF Cleavage) | Key Consideration |

| β-benzyl (OBzl) | Higher | More susceptible to acid-catalyzed cyclization.[6][7] |

| β-cyclohexyl (OcHex) | Lower | Steric hindrance provides better protection, a preferred choice for Asp-containing peptides in Boc-SPPS.[2][7] |

For demanding syntheses, particularly of long peptides or those containing Asp-Gly sequences, the use of the cyclohexyl-protected aspartic acid derivative is strongly recommended to maximize the yield and purity of the final product.

Conclusion

This compound is a well-established and effective reagent for the incorporation of aspartic acid in Boc-based solid-phase peptide synthesis. Its pre-activated nature allows for efficient coupling reactions. However, peptide chemists must be acutely aware of the potential for aspartimide formation, a side reaction that can compromise the integrity of the final peptide. The choice of the side-chain protecting group is a critical determinant in mitigating this risk. For sequences prone to this side reaction, the use of the more sterically hindered Boc-Asp(OcHex)-OH is a superior strategy to minimize the formation of impurities during the final acid-mediated cleavage step. A thorough understanding of these principles is essential for the successful synthesis of complex aspartic acid-containing peptides for research and therapeutic applications.

References

- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Role of Activated Esters in Peptide Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of the amide bond between amino acids is the cornerstone of constructing these vital biomolecules. Activated esters have emerged as a pivotal class of intermediates that facilitate this crucial coupling reaction with high efficiency and stereochemical fidelity. This technical guide provides an in-depth exploration of activated esters in peptide coupling reactions, encompassing their core mechanisms, a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in both conceptual understanding and practical application.

The Core Principle: Activation of the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions, incompatible with the delicate nature of amino acids and peptides. To overcome this, the carboxyl group of the N-protected amino acid is "activated" to enhance its electrophilicity, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. Activated esters are a widely employed strategy to achieve this activation.[1][2]

An activated ester is an ester functional group that is highly susceptible to nucleophilic attack.[1] This activation is typically achieved by introducing electron-withdrawing groups into the alcohol moiety of the ester, which makes the carbonyl carbon more electrophilic.[3] The use of activated esters offers several advantages, including the potential for isolation and purification, which can be beneficial for solution-phase synthesis, and a reduced risk of racemization compared to more reactive intermediates.[1][4]

Mechanism of Peptide Bond Formation with Activated Esters

The formation of a peptide bond using an activated ester proceeds through a two-step mechanism. First, the carboxylic acid of the N-protected amino acid is converted into an activated ester. This can be achieved by reacting the carboxylic acid with a corresponding alcohol in the presence of a coupling reagent, or by using a pre-formed activated amino acid derivative. The second step involves the nucleophilic attack of the free amino group of the second amino acid (or peptide) on the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable amide (peptide) bond and releases the activating alcohol.

Caption: General Mechanism of Peptide Bond Formation via Activated Ester.

A Comparative Look at Common Activated Esters

Several types of activated esters have been developed and are widely used in peptide synthesis. The choice of a particular activated ester depends on factors such as the desired reactivity, stability, and the potential for side reactions, particularly racemization.

N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are among the most commonly used activated esters, especially in bioconjugation and solution-phase peptide synthesis.[5] They offer a good balance of reactivity and stability, being relatively stable to hydrolysis in aqueous conditions at neutral pH.

Pentafluorophenyl (PFP) Esters

Pentafluorophenyl (PFP) esters are highly reactive activated esters due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This high reactivity leads to faster coupling times and can be advantageous for coupling sterically hindered amino acids.[6]

HOBt and HOAt Esters (In situ generation)

1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are not typically used to prepare stable, isolable active esters but are crucial additives in carbodiimide-mediated coupling reactions.[4][7] They react with the initially formed, highly reactive O-acylisourea intermediate to generate the corresponding HOBt or HOAt active esters in situ. These esters are more stable than the O-acylisourea, which helps to suppress racemization.[7] HOAt esters are generally more reactive and provide better racemization suppression than HOBt esters.[4]

Quantitative Performance Analysis

The selection of an activated ester strategy is often guided by its performance in terms of coupling efficiency, reaction time, and the extent of racemization. The following tables summarize representative data, though it is important to note that direct comparisons can be challenging as results are often sequence- and condition-dependent.

Table 1: Comparison of Coupling Reagent Performance for GHRP-6 Synthesis

| Coupling Reagent/Method | Crude Peptide Purity (%) | Notes |

| HATU/DIPEA | 85 | High efficiency, good for difficult sequences. |

| HBTU/DIPEA | 78 | A widely used and effective reagent. |

| COMU/DIPEA | 88 | High efficiency with water-soluble byproducts. |

| DIC/HOBt | 72 | Cost-effective but can be less efficient for some sequences. |

| DIC/Oxyma | 83 | An effective and safer alternative to HOBt/HOAt. |

Data synthesized from comparative studies. Actual results may vary based on the specific peptide sequence and reaction conditions.

Table 2: Racemization Levels with Different Coupling Additives

| Coupling Additive | Coupling Reagent | % D-Isomer Formation |

| HOBt | DIC | 14.8% |

| HOAt | DIC | 5.9% |

| OxymaPure | DIC | 4.2% |

Data for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[8] This data highlights the superior performance of HOAt and OxymaPure in suppressing racemization compared to HOBt.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the use of common activated esters in both solution-phase and solid-phase peptide synthesis.

Protocol for Solution-Phase Peptide Coupling using an NHS-Ester

This protocol describes a general procedure for coupling an N-protected amino acid NHS-ester to an amino acid ester in solution.

Materials:

-

N-protected amino acid NHS-ester (1.0 eq)

-

Amino acid ester hydrochloride (1.0 - 1.2 eq)

-

Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM) (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid ester hydrochloride in the anhydrous solvent.

-

Add the tertiary base to the solution to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.

-

Add the N-protected amino acid NHS-ester to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a PFP-Ester

This protocol outlines a single coupling cycle in a manual Fmoc-based solid-phase peptide synthesis using a pre-activated Fmoc-amino acid pentafluorophenyl ester.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-amino acid pentafluorophenyl (PFP) ester (3-5 eq relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (optional, 3-5 eq)

-

Anhydrous DMF

-

20% (v/v) piperidine in DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling: a. In a separate vial, dissolve the Fmoc-amino acid PFP ester in DMF. b. (Optional) Add HOBt to the solution to catalyze the reaction. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may need to be extended.[9]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[9] If the test is positive (blue beads), a recoupling step may be necessary.[9]

-

The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.

Visualizing the Workflow and Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in peptide synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. bachem.com [bachem.com]

- 6. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. Automated Solid-Phase Peptide Synthesis Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Methodological & Application

Synthesis of Boc-Asp(OBzl)-ONp from Boc-Asp(OBzl)-OH: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester (Boc-Asp(OBzl)-ONp) from N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH). The synthesis involves the activation of the carboxylic acid of Boc-Asp(OBzl)-OH with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method provides a straightforward and efficient route to an important activated amino acid derivative widely used in peptide synthesis. This document outlines the reaction scheme, a detailed experimental protocol, and a summary of the required reagents and characterization data.

Introduction